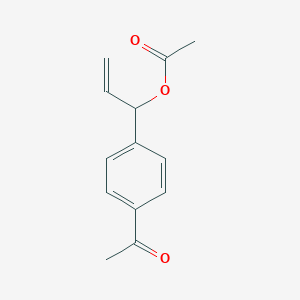
1-(4-Acetylphenyl)prop-2-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylphenyl)prop-2-en-1-yl acetate is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-yl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)prop-2-en-1-yl acetate typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and a ketone under basic conditions to form the α, β-unsaturated ketone framework . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
1-(4-Acetylphenyl)prop-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α, β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-(4-Acetylphenyl)prop-2-en-1-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Acetylphenyl)prop-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
類似化合物との比較
Similar Compounds
(E)-1-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one: Similar structure with an amino group instead of an acetyl group.
(4-Acetylphenyl)amino 2,2-dimethylpropanoate: Contains a similar phenyl ring with an acetyl group but differs in the attached moiety.
Uniqueness
1-(4-Acetylphenyl)prop-2-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
特性
CAS番号 |
591771-59-4 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
1-(4-acetylphenyl)prop-2-enyl acetate |
InChI |
InChI=1S/C13H14O3/c1-4-13(16-10(3)15)12-7-5-11(6-8-12)9(2)14/h4-8,13H,1H2,2-3H3 |
InChIキー |
KBUNFWLQTYVSBL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C(C=C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


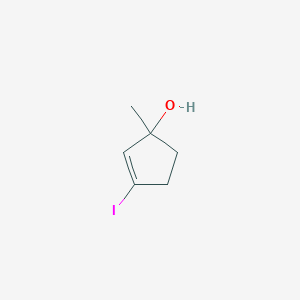
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)
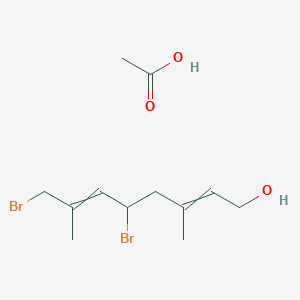
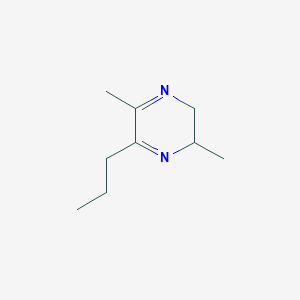
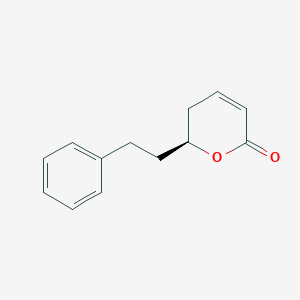
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)



![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
